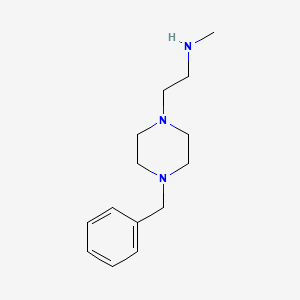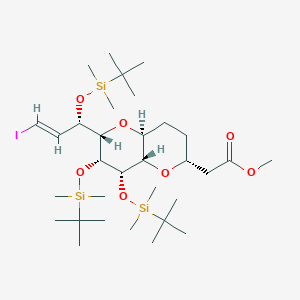
Eribulin mesylate intermediate
Übersicht
Beschreibung
Eribulin mesylate, also known as Halaven, is an anticancer agent approved in 2010 . It is a simplified analogue of the marine natural product halichondrin B, which was isolated from the sea sponge Halichondria okadai . It is considered the most complex synthetic drug today .
Synthesis Analysis
The synthesis of eribulin mesylate has been described from microgram to multi-gram scale . Key coupling reactions include the formation of the C30a to C1 carbon–carbon bond and macrocyclic ring closure through an intramolecular Nozaki–Hiyama–Kishi reaction .Molecular Structure Analysis
Eribulin mesylate is structurally less complex than halichondrin B but is still of high complexity with its 19 stereogenic centers . It is a large polyether macrolide .Chemical Reactions Analysis
Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .Physical And Chemical Properties Analysis
The molecular formula of Eribulin mesylate is C41H63NO14S . Its molecular weight is 826.00 . It is recommended to store it at -20°C in a dry place .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Eribulin mesylate is a nontaxane, completely synthetic microtubule inhibitor . It has been approved by the U.S. Food and Drug Administration as a third-line treatment for metastatic breast cancer that is refractory to anthracyclines and taxanes . It significantly increased overall survival in a heavily pretreated metastatic breast cancer population .
Microtubule Inhibition
Eribulin mesylate inhibits microtubule polymerization by a mechanism distinct from other available antitubulin agents . This unique mechanism of action makes it a valuable tool in cancer research and treatment.
Pharmacokinetics Research
The pharmacokinetics of Eribulin mesylate have been extensively studied . Understanding how the drug is absorbed, distributed, metabolized, and excreted can help optimize its use in cancer treatment.
Drug Synthesis
Eribulin mesylate represents a simplified analogue of the marine natural product halichondrin B . The development and launch of this drug demonstrate how far the limits of total synthesis of natural products have been pushed today on an industrial scale .
Preclinical Antitumor Activity
Eribulin mesylate has shown remarkable in vitro antitumor activity against numerous human cancer cell lines . Its potency is superior to those of vinblastine and paclitaxel .
Treatment of Metastatic Breast Cancer
Eribulin mesylate is approved for the treatment of metastatic breast cancer in patients who have previously received at least two chemotherapeutic regimens for the disease . This includes an anthracycline and a taxane in either the adjuvant or metastatic setting .
Wirkmechanismus
Target of Action
Eribulin mesylate, also known as “Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-iodoallyl)octahydropyrano[3,2-b]pyran-2-yl)acetate”, primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Eribulin inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates . This unique mechanism disrupts the normal dynamic reorganization of the microtubule network that is essential for interphase and mitotic cellular functions . The disruption leads to a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage .
Biochemical Pathways
Eribulin’s action on microtubules affects multiple biochemical pathways. It disrupts normal cell division, leading to cell cycle arrest at the G2/M phase . This disruption can lead to apoptosis, or programmed cell death . Additionally, eribulin has been observed to have effects on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition .
Result of Action
The primary result of eribulin’s action is the induction of cell cycle arrest and subsequent apoptotic cell death . This leads to a reduction in the proliferation of cancer cells, thereby inhibiting tumor growth . Clinical trial results have demonstrated that eribulin treatment provides a survival advantage to patients with metastatic or locally advanced breast cancer previously treated with an anthracycline and a taxane .
Action Environment
The action of eribulin can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its metabolism and excretion . Furthermore, patient-specific factors such as renal function can impact the drug’s pharmacokinetics and overall effectiveness . Therefore, careful consideration of these factors is necessary when administering eribulin to ensure optimal therapeutic outcomes.
Safety and Hazards
Zukünftige Richtungen
There has been renewed interest in eribulin mesylate following its FDA approval for advanced or unresectable liposarcoma and with the introduction of a growing body of preclinical work suggesting the agent has a novel anti–mesenchymal mechanism of action .
Relevant Papers Several papers have been published on Eribulin mesylate. For instance, a case report documented a long-lasting complete response with eribulin in a relatively young woman with metastatic breast cancer . Another paper discussed the initial interest in the halichondrins as potential anticancer drugs and the preclinical development of eribulin .
Eigenschaften
IUPAC Name |
methyl 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63IO7Si3/c1-30(2,3)41(11,12)38-24(19-20-33)27-29(40-43(15,16)32(7,8)9)28(39-42(13,14)31(4,5)6)26-23(37-27)18-17-22(36-26)21-25(34)35-10/h19-20,22-24,26-29H,17-18,21H2,1-16H3/b20-19+/t22-,23+,24+,26+,27+,28+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEJSEPCTMXSCI-SUCSLEJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]2[C@H](CC[C@@H](O2)CC(=O)OC)O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[C@H](/C=C/I)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63IO7Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eribulin mesylate intermediate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
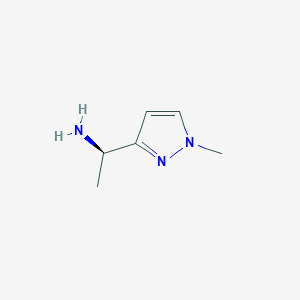
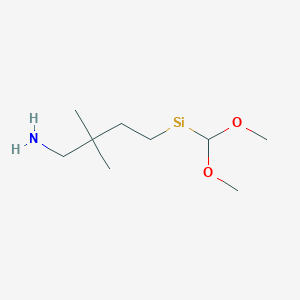


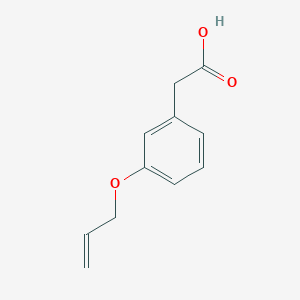
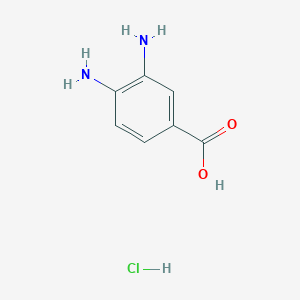
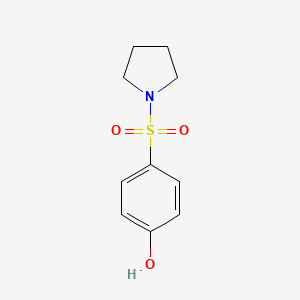
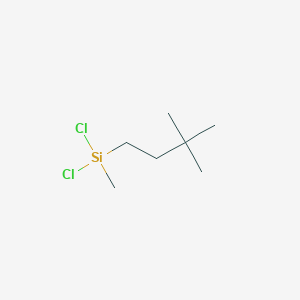
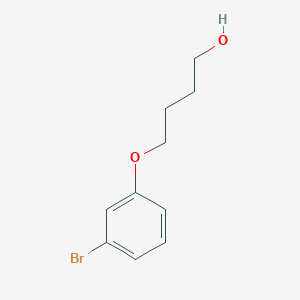
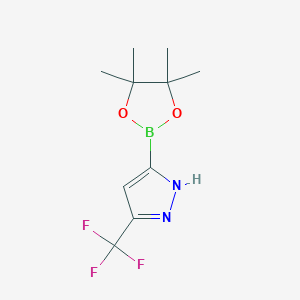
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3106230.png)

